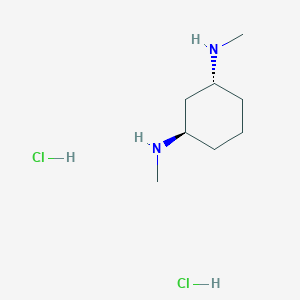
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and two amine groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to produce the compound on a large scale.
化学反応の分析
Types of Reactions
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted cyclohexane compounds.
科学的研究の応用
Chemistry
In chemistry, (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in the study of metalloproteins and other biologically relevant systems.
Medicine
In medicine, (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential therapeutic agent in the treatment of certain diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- (1R,3R)-N1,N3-dimethylcyclopentane-1,3-diamine dihydrochloride
- (1R,3R)-N1,N3-dimethylcyclobutane-1,3-diamine dihydrochloride
Uniqueness
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is unique due to its specific cyclohexane ring structure, which imparts distinct chemical properties compared to its cyclopentane and cyclobutane analogs. The larger ring size of cyclohexane allows for greater flexibility and stability in its chemical interactions, making it a valuable compound in various research and industrial applications.
生物活性
(1R,3R)-N1,N3-Dimethylcyclohexane-1,3-diaminedihydrochloride is a chemical compound that has gained attention in various biological research contexts. Its unique structure and properties suggest potential applications in pharmacology and biochemistry. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its cyclohexane backbone with two methyl groups and two amino groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the diamine.
Chemical Formula
- Molecular Formula : C8H18Cl2N2
- CAS Number : 2613299-52-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act on various receptors and enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound has been shown to bind to certain receptors, influencing downstream signaling cascades.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes critical for metabolic processes.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available literature:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Anti-inflammatory | Reduces cytokine production in inflammatory models |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential as a new antimicrobial agent.
-
Anticancer Properties :
- Research involving human cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis. This suggests a mechanism that could be harnessed for cancer therapy.
-
Neuroprotective Effects :
- In vitro studies showed that the compound could reduce oxidative stress in neuronal cells, indicating its potential use in neurodegenerative disease models.
-
Anti-inflammatory Effects :
- The compound was tested in models of inflammation, revealing a decrease in pro-inflammatory cytokines, which could be beneficial in conditions like arthritis.
特性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
(1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
InChIキー |
MOSYYFXUTWLBIU-RHJRFJOKSA-N |
異性体SMILES |
CN[C@@H]1CCC[C@H](C1)NC.Cl.Cl |
正規SMILES |
CNC1CCCC(C1)NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















